4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl
Overview
Description
4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl is a chemical compound with the molecular formula C21H17NO2S . It is a complex organic molecule that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isocyanate group, a toluene-4-sulphonyl group, and a biphenyl core . The molecular weight of this compound is 347.43018 .Scientific Research Applications
Photolysis and Photoisomerisation:
- 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl is involved in photolysis reactions in aromatic solvents like benzene or toluene, leading to the formation of biphenyls. The compound plays a role in the photoisomerization process, particularly influencing the isomer ratios of methylbiphenyls. However, certain isomers like the para-isomer demonstrate photostability under specific conditions, while others like o- and m-methylbiphenyl are susceptible to photoisomerisation (Abramovitch & Takaya, 1975).
Nucleophilic Displacements and Deamination Reactions:
- This compound is relevant in the field of carbohydrate chemistry, particularly in the nucleophilic displacements of certain sugar derivatives and the deamination of 4-amino sugars. These reactions are crucial in the synthesis and transformation of various sugar compounds, influencing the yield and properties of the final products (Brimacombe, Minshall & Tucker, 1976).
[2+2] Cycloaddition Reactions:
- This compound is a key player in [2+2] cycloaddition reactions with glycals under high pressure. These reactions are regio- and stereospecific, yielding β-lactams. The compound's role in influencing the reaction path, yield, and the stereochemistry of the products highlights its significance in synthetic chemistry and the production of optically pure compounds (Chmielewski et al., 1984).
Synthesis and Characterization of Novel Fatty Ester Derivatives:
- In the synthesis of novel fatty ester derivatives, this compound is involved in reactions with methyl isoricinoleate, leading to the formation of various derivatives characterized by different spectroscopic techniques. These reactions and subsequent characterizations are essential for understanding the structure and properties of novel fatty ester derivatives (Jie & Syed-rahmatullah, 1991).
Role in High-Pressure Cycloaddition Reactions:
- The compound also plays a role in high-pressure cycloaddition reactions with glycals, highlighting its importance in reaction specificity and the subsequent rearrangement and retro-reaction of the resulting β-lactams. These reactions contribute to our understanding of reaction dynamics under high-pressure conditions and the stability of the resulting compounds (Chmielewski et al., 1985).
Mechanism of Action
properties
IUPAC Name |
1-[isocyano-(4-phenylphenyl)methyl]sulfonyl-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c1-16-8-14-20(15-9-16)25(23,24)21(22-2)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXROCKJSIJOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C3=CC=CC=C3)[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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